molecular formula C10H15N5O2S B1392664 1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide CAS No. 1242925-47-8

1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide

Cat. No. B1392664
M. Wt: 269.33 g/mol
InChI Key: JZQJTEGCWXAJHE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about the compound’s role or function if it’s known.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, acidity or basicity (pH), and reactivity with other substances.


Scientific Research Applications

  • Chemical Synthesis and Modifications :

    • Rádl and Obadalová (2005) demonstrated the modification of the Gewald reaction for synthesizing substituted benzofurans, benzothiophenes, and indoles using benzotriazole derivatives, highlighting its role in chemical synthesis (Rádl & Obadalová, 2005).
    • Wang, Liu, and Zhang (2003) reported on the elimination of the benzotriazolyl group from N-(α-benzotriazol-1-ylalkyl)amides and sulfonamides, showing its reactivity and potential in creating new chemical entities (Wang, Liu, & Zhang, 2003).
  • Crystal Engineering and Host-Guest Chemistry :

    • Wang et al. (2011) explored the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid, providing insights into hydrogen-bonding supramolecular architectures, which is significant for crystal engineering and host-guest chemistry (Wang et al., 2011).
  • Molecular Conformation Studies :

    • Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives, emphasizing the importance of molecular conformation in relation to pharmaceutical and biological activities (Erturk et al., 2016).
  • Polymer Science and Medical Applications :

    • Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including sulfonamide derivatives, demonstrating applications in medical fields (Aly & El-Mohdy, 2015).
  • Antimicrobial and Antiproliferative Activities :

    • Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives, examining their antiproliferative activities against various cell lines, thus contributing to medicinal chemistry research (Mert et al., 2014).
  • Microbial Degradation of Antibiotics :

    • Ricken et al. (2013) studied the microbial degradation of sulfamethoxazole and other sulfonamides, revealing a novel pathway initiated by ipso-hydroxylation. This research is relevant in environmental science, particularly in understanding the fate of antibiotics in the environment (Ricken et al., 2013).

Safety And Hazards

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Future Directions

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Please note that the availability and depth of information can vary depending on how extensively the compound has been studied. For a specific compound, it’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.


properties

IUPAC Name

1-(2-aminoethyl)-N,N-dimethylbenzotriazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2S/c1-14(2)18(16,17)8-3-4-10-9(7-8)12-13-15(10)6-5-11/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQJTEGCWXAJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(N=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
Reactant of Route 2
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
Reactant of Route 3
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
Reactant of Route 4
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
Reactant of Route 5
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide

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